molecular formula C8H14N2O2 B1383512 trans-Allyl-2-aminocyclobutyl carbamate CAS No. 1860028-16-5

trans-Allyl-2-aminocyclobutyl carbamate

Cat. No.: B1383512
CAS No.: 1860028-16-5
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-BQBZGAKWSA-N
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Description

Nomenclature and Synonyms

The systematic nomenclature of this compound reflects its complex structural characteristics and stereochemical configuration. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, emphasizing the specific stereochemical arrangement of the cyclobutyl ring system. The "trans" designation indicates the relative spatial arrangement of the amino and carbamate substituents on the cyclobutyl ring, distinguishing it from potential cis-isomers.

Multiple synonymous designations exist within chemical databases and commercial suppliers. The compound is alternatively referenced as allyl ((1S,2R)-2-aminocyclobutyl)carbamate in certain stereochemical contexts. Commercial suppliers frequently utilize abbreviated forms such as "A30135" or catalog-specific identifiers like "QW-2417". The molecular formula C8H14N2O2 and molecular weight of 170.20-170.21 grams per mole remain consistent across all nomenclature systems.

The structural representation through Simplified Molecular Input Line Entry System notation is documented as N[C@H]1CC[C@@H]1NC(=O)OCC=C, which explicitly defines the stereochemical configuration of both chiral centers within the cyclobutyl framework. This notation system proves particularly valuable for computational chemistry applications and database searches, ensuring precise identification of the specific stereoisomer under investigation.

Historical Background and Discovery

The development of this compound emerges from the broader evolution of carbamate chemistry and cyclobutyl-containing compounds. While specific discovery details for this particular compound remain limited in the accessible literature, its structural components reflect decades of advancement in synthetic organic chemistry. The carbamate functional group has been recognized since the early twentieth century as a versatile protecting group and reactive intermediate in pharmaceutical synthesis.

Cyclobutyl-containing amino acids and derivatives gained prominence through research conducted at institutions such as the National Institute of Health, where related compounds like trans-tert-butyl-2-aminocyclopentylcarbamate were developed for peptide nucleic acid applications. This historical precedent established the synthetic methodologies that subsequently enabled the preparation of four-membered ring analogs, including the target compound.

The specific Chemical Abstracts Service number 1860028-16-5 was assigned relatively recently, suggesting that this compound represents a contemporary synthetic achievement rather than a classical compound. The appearance of this compound in multiple commercial catalogs during the 2010s indicates successful scale-up of synthetic methods and recognition of its potential utility in research applications.

Research interest in allyl-containing carbamates has expanded significantly due to their application as cleavable linkers in bioconjugate chemistry. The allyl group provides a handle for selective cleavage under palladium-catalyzed conditions, making such compounds valuable tools for controlled release applications and temporary protection strategies.

Relevance in Modern Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest across multiple research domains. Its primary application as a cleavable linker in advanced synthetic chemistry reflects the growing demand for selectively removable protecting groups in complex molecular assembly. The allyl carbamate functionality enables precise temporal control over molecular transformations, particularly valuable in the synthesis of sophisticated pharmaceutical intermediates and bioactive compounds.

The compound demonstrates particular relevance in medicinal chemistry research, where its structural features contribute to the development of novel therapeutic agents. Studies have indicated potential inhibitory effects against specific cancer cell lines and enzyme systems, suggesting broader biological significance beyond its role as a synthetic intermediate. The unique cyclobutyl ring system imparts distinctive three-dimensional characteristics that influence molecular recognition and binding affinity in biological systems.

Recent synthetic methodology development has emphasized the importance of continuous synthesis approaches for carbamate preparation. These methodologies enable more efficient and sustainable production of compounds like this compound, addressing both economic and environmental concerns in modern chemical manufacturing. The integration of carbon dioxide as a direct reactant in carbamate synthesis represents a particularly significant advancement in green chemistry applications.

The compound's commercial availability from multiple specialized suppliers indicates established synthetic routes and recognized market demand. This accessibility facilitates broader research adoption and enables systematic investigation of its properties and applications across diverse scientific disciplines.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a thorough examination of this compound from multiple scientific perspectives. The primary objective involves consolidating available information regarding its chemical identity, structural characteristics, and research applications to create a definitive resource for scientists working with this compound. The review encompasses nomenclature standardization, historical context, and contemporary research significance to establish a complete scientific framework.

The investigation addresses the compound's role within the broader context of carbamate chemistry and cyclobutyl-containing molecules. Particular attention focuses on understanding how its unique structural features contribute to its observed properties and potential applications. The analysis considers both fundamental chemical characteristics and practical research utility to provide balanced coverage of scientific and applied aspects.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1860028-16-5
Molecular Formula C8H14N2O2
Molecular Weight 170.20-170.21 g/mol
Purity (Commercial) 95-98%
Stereochemistry (1R,2R) or (1S,2S)
Simplified Molecular Input Line Entry System N[C@H]1CC[C@@H]1NC(=O)OCC=C

Table 2: Commercial Availability and Supplier Information

Supplier Category Availability Typical Package Sizes Purity Range
Specialized Chemical Suppliers In Stock 250mg - 5g 95-98%
Research Chemical Vendors 1-2 weeks 50mg - 1g 95-97%
International Distributors 3-4 weeks Custom quantities 95%+

The scope encompasses evaluation of synthesis methodologies, structural analysis, and research applications while maintaining focus on scientific accuracy and comprehensiveness. The review serves to bridge gaps between theoretical understanding and practical application, facilitating informed decision-making for researchers considering this compound in their investigations. Through systematic examination of available data and research findings, this analysis contributes to the broader understanding of specialized carbamate compounds and their role in contemporary chemical science.

Properties

IUPAC Name

prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYTKFSHUYLCU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H]1CC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Amine Protection and Carbonate Derivatives

A common approach involves the protection of amines using carbamate groups, notably di-tert-butyl dicarbonate (Boc anhydride), which facilitates subsequent functionalization steps. This method is well-documented in the synthesis of related cyclobutyl carbamates:

  • Procedure : Starting from a primary amine, di-tert-butyl dicarbonate is added dropwise in dry dichloromethane under inert atmosphere, stirring at room temperature for 18–48 hours until complete conversion. The reaction yields a tert-butyl carbamate (Boc-protected amine) with high efficiency, often exceeding 80% yield (see).

  • Data : For example, the synthesis of tert-butyl (1-allylcyclopentyl)carbamate involved adding Boc anhydride to the amine hydrochloride, resulting in a product with a calculated carbon, hydrogen, and nitrogen composition closely matching experimental findings (C 70.25%, H 10.53%, N 5.85%).

Allyl Group Introduction via Nucleophilic Addition and Cross-Metathesis

The allyl moiety can be introduced through nucleophilic addition or olefin metathesis:

  • Nucleophilic Addition : Allylboronates or allylmetal reagents can be used to add across electrophilic centers on cyclobutane derivatives, forming the trans-allyl substituted cyclobutyl amines or carbamates.

  • Cross-Metathesis : Ruthenium-catalyzed olefin metathesis, especially using Grubbs catalysts, enables the coupling of cyclobutane derivatives bearing suitable olefins with allyl-containing partners. This method allows for scalable synthesis of trans-allyl cyclobutane derivatives, as demonstrated in the synthesis of related compounds with yields around 72% (see).

  • Research Findings : A scalable DOS-like strategy involving Petasis cross-metathesis reactions has been employed to synthesize δ-amino acids and cyclobutane derivatives with high efficiency, indicating the viability of olefin metathesis in constructing the allyl side chain.

Cyclobutane Ring Construction via Cycloaddition and Ring-Closing Strategies

The core cyclobutane ring can be assembled through:

  • [2+2] Cycloaddition : Photochemical or thermal cycloaddition of alkenes or alkynes to suitable precursors, forming the cyclobutane core.

  • Ring-Closing Metathesis (RCM) : Using olefin metathesis catalysts to cyclize diene precursors, providing a high-yield route to cyclobutane rings with functional groups attached, including amino and carbamate functionalities.

  • Research Data : The synthesis of cyclobutyl carbamates via RCM has been reported with yields up to 82%, employing silica gel chromatography for purification (see).

Final Assembly: Coupling and Functionalization

The final steps involve coupling the cyclobutane core with amino or carbamate groups:

  • Amine Coupling : Nucleophilic substitution or amide formation reactions, often facilitated by coupling reagents like EDC or DCC, lead to the attachment of amino groups to the cyclobutane scaffold.

  • Carbamate Formation : The amino group reacts with carbamoyl chlorides or anhydrides under basic conditions to afford the desired carbamate derivative.

  • Research Findings : The synthesis of related compounds, such as abrocitinib, involves multi-step sequences where carbamate groups are introduced after ring formation, with yields around 70%.

Data Table Summarizing Preparation Methods

Step Methodology Reagents Conditions Yield References
1 Carbamate protection Di-tert-butyl dicarbonate DCM, RT, 18–48 h >80%
2 Allyl group introduction Allylboronate / Olefin Metathesis Inert atmosphere, catalyst-dependent 72%
3 Cyclobutane ring construction [2+2] Cycloaddition / RCM UV or thermal, catalysts Up to 82% ,
4 Coupling to amine Nucleophilic substitution Base, DCC/EDC 70–80%

Chemical Reactions Analysis

Types of Reactions

trans-Allyl-2-aminocyclobutyl carbamate can undergo various chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an allylic alcohol or ketone.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles like halides and alkyl halides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Allylic alcohols or ketones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted cyclobutyl carbamates.

Scientific Research Applications

trans-Allyl-2-aminocyclobutyl carbamate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-Allyl-2-aminocyclobutyl carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The allyl carbamate in this compound provides hydrolytic stability compared to the labile t-Boc group in (±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide, making it more suitable for sustained drug delivery.
  • Ring Strain vs. Bioactivity: The cyclobutane ring’s strain increases electrophilicity, enhancing reactivity in trans-2-aminocyclobutanecarboxylic acid but reducing metabolic stability compared to the carbamate derivative.
  • Stereochemical Effects: cis-3-aminocyclobutanol derivatives exhibit distinct hydrogen-bonding capabilities due to the proximal amine and hydroxyl groups, unlike the trans-configuration in the target compound, which limits such interactions.

Pharmacological Profiles

  • Enzyme Inhibition : Carbamate derivatives often act as serine protease inhibitors due to their electrophilic carbonyl groups. The allyl group may further modulate lipophilicity for blood-brain barrier penetration.
  • Comparative Bioavailability : The carboxylic acid derivative exhibits rapid absorption but short half-life, whereas the carbamate’s slower hydrolysis could prolong therapeutic effects.

Biological Activity

Trans-Allyl-2-aminocyclobutyl carbamate is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure, which contributes to its biological properties. The compound can be represented as follows:

C7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in conditions such as cancer where metabolic dysregulation is prevalent.
  • Receptor Modulation : this compound may interact with various receptors, modulating their activity. This interaction can influence signaling pathways critical for cell growth and survival.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Receptor ModulationAltered signaling in cancer cells
AntimicrobialEffective against bacterial strains

Case Study 1: Anticancer Properties

In a study examining the effects of this compound on glioblastoma cells, researchers found that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of apoptotic pathways and suppression of pro-survival signals, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains, suggesting its potential role in developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current studies suggest that the compound has favorable absorption characteristics with low cytotoxicity, making it a promising candidate for further development .

Q & A

Q. What are the key synthetic pathways for trans-Allyl-2-aminocyclobutyl carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of carbamate derivatives often involves multi-step protection-deprotection strategies. For example, tert-butyl carbamates (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate ) are synthesized via Boc-protection of amines using di-tert-butyl dicarbonate under basic conditions . For this compound, similar protocols may apply, with critical optimization of:
  • Temperature : Elevated temperatures (e.g., 40–60°C) for Boc-protection to minimize side reactions.
  • Catalysts : Use of DMAP or triethylamine to enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
    Yield and purity can be monitored via HPLC or LC-MS, with emphasis on resolving stereoisomers (e.g., cis/trans configurations) using chiral columns .

Q. How can researchers determine the physical properties (e.g., solubility, stability) of this compound for experimental design?

  • Methodological Answer : Physical properties are determined experimentally using:
  • Solubility : Phase-solubility studies in solvents like water, ethanol, and dichloromethane, noting temperature-dependent variations (e.g., 25°C vs. 40°C) .
  • Stability : Accelerated stability testing under varying pH (2–12), humidity (40–80% RH), and light exposure (UV-Vis spectrophotometry). For carbamates, hydrolytic stability in aqueous buffers (pH 7.4, 37°C) is critical to assess decomposition kinetics .
  • Thermal properties : Differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, analogous carbamates (e.g., allyl carbamate ) are classified as questionable carcinogens with mutagenic potential . Recommended protocols include:
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert gas-purged containers at –20°C, isolated from oxidizing agents and moisture .
  • Spill management : Neutralize with sand or vermiculite, avoiding water to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate stereoisomer purity?

  • Methodological Answer : Stereochemistry directly impacts binding affinity and metabolic stability. For example, tert-butyl carbamate derivatives like tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate show distinct bioactivity compared to their (1R,4R) counterparts . Validation methods include:
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for resolution (e.g., hexane/isopropanol).
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.
  • X-ray crystallography : Resolve crystal structures to assign stereochemistry definitively .

Q. What analytical techniques resolve discrepancies in quantification data for this compound in complex matrices?

  • Methodological Answer : Data inconsistencies often arise from matrix interference or derivatization inefficiencies. For carbamates, validated approaches include:
  • Derivatization : Use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dansyl chloride (DNS) for fluorescence detection. DNS derivatization is preferred for avoiding AQC-related artifacts in LC-MS/MS .
  • Internal standards : Isotopically labeled analogs (e.g., deuterated carbamates) for normalization.
  • Multi-method cross-validation : Compare results from HPLC-UV, GC-MS, and NMR to identify systematic errors .

Q. How can researchers design degradation studies to elucidate the metabolic pathways of this compound?

  • Methodological Answer : Degradation studies should simulate physiological and environmental conditions:
  • Oxidative stress : Incubate with H2O2 or cytochrome P450 enzymes (e.g., rat liver microsomes) to mimic metabolic breakdown.
  • Hydrolysis : Monitor pH-dependent decomposition (e.g., 0.1M HCl vs. 0.1M NaOH) via time-course LC-MS analysis.
  • Photolysis : Expose to UV light (254 nm) to assess photodegradation products .
    Metabolite identification relies on high-resolution mass spectrometry (HRMS) and fragmentation patterns (MS/MS) .

Contradictions and Limitations in Current Evidence

  • Toxicity classification : While allyl carbamate is flagged as a mutagen, ethyl carbamate (a structural analog) is classified as a probable human carcinogen by IARC . This compound’s specific toxicity profile remains understudied, necessitating caution in extrapolation .
  • Analytical variability : Discrepancies in AQC-based quantification highlight the need for method standardization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.